molecular formula C38H36O6P2 B13818035 Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside

Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside

Cat. No.: B13818035
M. Wt: 650.6 g/mol
InChI Key: VDNNRBDPKKKMFA-QWWUUDSKSA-N
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Description

Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside is a modified carbohydrate derivative featuring a glucopyranoside backbone with strategic functionalization. The 4,6-O-benzylidene group acts as a protective moiety, locking the C4 and C6 hydroxyl groups into a rigid bicyclic structure, while the 2- and 3-positions are substituted with diphenylphosphino groups. This structural design enhances its utility in coordination chemistry, particularly as a chiral ligand in asymmetric catalysis. The benzylidene protection improves stability under reactive conditions, and the phosphino groups provide electron-rich sites for metal binding .

Properties

Molecular Formula

C38H36O6P2

Molecular Weight

650.6 g/mol

IUPAC Name

[(4aR,7R,8S,8aR)-7-diphenylphosphanyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-diphenylphosphane

InChI

InChI=1S/C38H36O6P2/c1-39-38-36(44-46(31-23-13-5-14-24-31)32-25-15-6-16-26-32)35(34-33(41-38)27-40-37(42-34)28-17-7-2-8-18-28)43-45(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h2-26,33-38H,27H2,1H3/t33-,34-,35+,36-,37?,38?/m1/s1

InChI Key

VDNNRBDPKKKMFA-QWWUUDSKSA-N

Isomeric SMILES

COC1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside involves several stepsThe reaction conditions typically involve the use of solvents like dichloromethane and reagents such as triphenylphosphine and chlorodiphenylphosphine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside undergoes various chemical reactions, including:

    Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can target the benzylidene group, leading to the removal of the protecting group.

    Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside exerts its effects is primarily through its role as a ligand. It forms complexes with metal ions, which then participate in catalytic cycles. The diphenylphosphino groups coordinate with the metal center, facilitating various catalytic transformations. The benzylidene-protected glucopyranoside moiety provides steric and electronic effects that enhance the selectivity and efficiency of the catalytic process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzylidene-protected glucopyranosides. Below is a detailed comparison with analogous derivatives, emphasizing structural variations, physicochemical properties, and applications.

Substituent Variations at C2 and C3 Positions

  • Methyl 2,3,4-tri-O-hexanoyl-6-O-(4-nitrobenzoyl)-α-D-glucopyranoside (5) Structure: Features hexanoyl (C6 acyl) groups at C2, C3, and C4, with a nitrobenzoyl group at C4. Key Difference: Lacks phosphino ligands; instead, it employs ester groups for solubility modulation. Used in drug delivery systems due to its lipophilic acyl chains . Molecular Weight: ~580 g/mol (estimated from formula C₃₂H₃₉NO₁₀).
  • Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside (CAS 20701-63-7) Structure: Benzoyl groups at C2 and C3, a benzylidene group at C4/C6, and a thioethyl aglycone. Key Difference: Replaces phosphino groups with benzoyl esters and introduces a sulfur atom at the anomeric position. This thio-derivative is utilized in glycosylation reactions for oligosaccharide synthesis . Molecular Weight: 520.6 g/mol .

Protective Group Variations

  • 4-Methylphenyl 4,6-O-benzylidene-2,3-DI-O-benzoyl-1-thio-β-D-glucopyranoside (CAS 323195-40-0) Structure: Benzylidene at C4/C6, benzoyl esters at C2/C3, and a 4-methylphenylthio group at C1. Key Difference: Combines benzylidene and benzoyl protections but lacks phosphino functionality. Its thioether linkage enhances stability in acidic environments, making it suitable for glycosidase inhibition studies . Molecular Formula: C₃₄H₃₀O₇S .
  • Methyl 4,6-O-cyclohexylidene-α-D-glucopyranoside Derivatives Structure: Cyclohexylidene (instead of benzylidene) at C4/C5. Key Difference: The cyclohexylidene group offers steric bulk and altered solubility profiles. These derivatives are precursors for synthesizing bioactive mannosides and glycosylamines .

Functionalization at the Anomeric Position

  • Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (CAS 13343-63-0) Structure: 2-Acetamido and benzylidene groups with a benzyl aglycone. Key Difference: Incorporates a deoxy sugar and an acetamido group, mimicking bacterial peptidoglycan components. Used in immunochemical studies .
  • 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS 129575-88-8) Structure: Phthalimido at C2, benzyl at C3, and benzylidene at C4/C6. Key Difference: The phthalimido group acts as a protective/activating group for amines, enabling selective glycosylations in nucleotide-sugar synthesis .

Comparative Data Table

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Primary Application Reference
Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside 4,6-Benzylidene; 2,3-diphenylphosphino Not provided Not provided Asymmetric catalysis
Methyl 2,3,4-tri-O-hexanoyl-6-O-(4-nitrobenzoyl)-α-D-glucopyranoside (5) Hexanoyl; nitrobenzoyl C₃₂H₃₉NO₁₀ ~580 Drug delivery
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside Benzoyl; thioethyl C₂₉H₂₈O₇S 520.6 Oligosaccharide synthesis
4-Methylphenyl 4,6-O-benzylidene-2,3-di-O-benzoyl-1-thio-β-D-glucopyranoside Benzoyl; 4-methylphenylthio C₃₄H₃₀O₇S 582.67 Glycosidase inhibition
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside 2-Acetamido; benzyl C₂₈H₂₉NO₆ 475.54 Immunochemical studies

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